Malathion D10 (diethyl D10)
Description
Role of Deuterated Analogs in Advancing Environmental and Biological Tracing Methodologies
Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are particularly useful in tracing studies. symeres.com The significant mass difference between hydrogen and deuterium makes these labeled compounds easily distinguishable in analytical techniques like mass spectrometry. nih.gov This allows for precise tracking of substances in environmental samples, such as soil and water, to understand their transport, degradation, and potential impact. musechem.comusgs.gov In biological systems, deuterated compounds help in studying how a substance is absorbed, distributed, metabolized, and excreted—a field known as toxicokinetics. symeres.comnih.gov
Contextualization of Malathion (B1675926) as a Model Organophosphate Pesticide
Malathion is a widely used organophosphate insecticide in agriculture, public health programs for pest control, and even in some pharmaceutical applications. hpc-standards.comwikipedia.orgorst.edu Its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals. wikipedia.orgdrugbank.com Malathion itself is less toxic than its primary active metabolite, malaoxon (B1675925). nih.gov The extensive use and well-understood biological effects of malathion make it a model compound for studying the broader class of organophosphate pesticides. nih.govnih.gov
Rationale for Specialized Research Endeavors Utilizing Malathion D10 (diethyl D10)
Malathion D10 (diethyl D10) is a deuterated form of malathion where ten hydrogen atoms in the two ethyl groups have been replaced with deuterium. caymanchem.combiomol.com This specific isotopic labeling makes it an ideal internal standard for the highly sensitive and selective analytical technique of mass spectrometry (MS). caymanchem.combiomol.com When analyzing environmental or biological samples for the presence of malathion, a known amount of Malathion D10 is added. Because it behaves almost identically to the non-labeled malathion during sample preparation and analysis, any loss of the target compound can be accurately corrected for by measuring the recovery of the deuterated standard. This ensures precise and reliable quantification of malathion residues, which is critical for environmental monitoring, food safety assessment, and toxicological research. caymanchem.combiomol.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJBGJIGXNWCI-JKSUIMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028077 | |
| Record name | Malathion-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-48-9 | |
| Record name | 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malathion-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 347841-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Spectroscopic Characterization of Malathion D10
Methodologies for Targeted Deuterium (B1214612) Incorporation into Organophosphate Structures
The synthesis of deuterated organophosphates like Malathion (B1675926) D10 involves the strategic introduction of deuterium, a stable isotope of hydrogen, into specific molecular positions. evitachem.com This process, known as deuterium labeling, is a valuable strategy for creating internal standards for use in mass spectrometry-based analytical methods. evitachem.comresearchgate.net The rationale behind using deuterated analogs lies in their nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction, cleanup, and chromatographic separation. sigmaaldrich.com
Several methodologies exist for incorporating deuterium into organophosphate structures. These methods often adapt established synthesis routes for the parent compound, substituting deuterated reagents at key steps. vedomostincesmp.ru For organophosphates containing alkyl ester groups, such as malathion, a common approach is to use deuterated alcohols in the esterification steps of the synthesis. This targeted approach ensures the deuterium atoms are placed in the desired locations within the molecule. The use of deuterated analogs like Malathion D6 and other deuterated pesticides has been shown to improve the accuracy and reliability of analytical methods for detecting pesticide residues in various matrices, including medicinal plant materials and food products. evitachem.com
Precursor Compounds and Elucidation of Reaction Pathways for Malathion D10 Synthesis
The synthesis of Malathion D10, specifically deuterated at the diethyl groups, necessitates the use of deuterated precursor compounds. The general synthesis of malathion involves the reaction of O,O-dimethyl phosphorodithioic acid with diethyl maleate (B1232345). vedomostincesmp.runih.gov To produce Malathion D10, a deuterated version of diethyl maleate, specifically diethyl-d10 maleate, is required.
The synthesis pathway can be outlined as follows:
Preparation of Deuterated Diethyl Maleate: This key precursor is synthesized from maleic acid and ethanol-d6. The use of deuterated ethanol (B145695) ensures the incorporation of ten deuterium atoms into the two ethyl groups of the diethyl maleate molecule.
Reaction with O,O-dimethyl phosphorodithioic acid: The deuterated diethyl maleate then reacts with O,O-dimethyl phosphorodithioic acid. This reaction, typically carried out in the presence of a base catalyst, results in the formation of Malathion D10.
The reaction pathway for non-deuterated malathion is well-established, and the synthesis of Malathion D10 follows a similar logic, with the critical substitution of the deuterated precursor. vedomostincesmp.ruenvipath.org
Table 1: Key Precursor Compounds for Malathion D10 Synthesis
| Precursor Compound | Role in Synthesis |
| Maleic Acid | Starting material for the succinate (B1194679) backbone |
| Ethanol-d6 | Source of deuterium for the diethyl ester groups |
| O,O-dimethyl phosphorodithioic acid | Provides the phosphorodithioate (B1214789) moiety |
Advanced Spectroscopic Techniques for Deuterium Labeling Confirmation and Purity Assessment
Following the synthesis, it is imperative to confirm the successful incorporation of deuterium at the intended positions and to assess the isotopic and chemical purity of the final product. Advanced spectroscopic techniques are indispensable for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C, ³¹P) for Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. core.ac.uk For deuterated compounds like Malathion D10, multinuclear NMR experiments are employed to confirm the location of the deuterium atoms. researchgate.netvedomostincesmp.ru
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Malathion D10, the signals corresponding to the protons of the diethyl groups would be significantly diminished or absent, confirming their substitution with deuterium.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of their presence and location within the molecule. The chemical shifts in the ²H NMR spectrum would correspond to the positions of the deuterium atoms on the ethyl groups.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic changes in the signals for the carbon atoms bonded to deuterium. The coupling between carbon and deuterium (C-D) results in splitting patterns and shifts that differ from those of carbon-hydrogen (C-H) bonds, further verifying the deuteration.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for verifying the molecular formula and assessing the isotopic purity of synthesized compounds. eurl-pesticides.eu Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. eurl-pesticides.eu
For Malathion D10, HRMS is used to:
Confirm the Molecular Weight: The measured monoisotopic mass of Malathion D10 will be higher than that of unlabeled malathion due to the presence of ten deuterium atoms. The expected molecular formula for Malathion D10 is C₁₀H₉D₁₀O₆PS₂. eurl-pesticides.eu
Determine Isotopic Purity: By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules that have been successfully deuterated can be quantified. This ensures that the internal standard has a high degree of isotopic enrichment, which is crucial for accurate quantification in isotope dilution analysis. sigmaaldrich.com
Table 2: Spectroscopic Data for Malathion D10 Characterization
| Technique | Information Obtained | Expected Result for Malathion D10 |
| ¹H NMR | Location of protons | Absence or significant reduction of signals for diethyl protons |
| ²H NMR | Direct detection of deuterium | Signals corresponding to the deuterium on the ethyl groups |
| ¹³C NMR | Carbon skeleton and C-D coupling | Characteristic shifts and splitting for carbons bonded to deuterium |
| ³¹P NMR | Phosphorus environment and purity | Signal confirming the phosphorodithioate structure |
| HRMS | Accurate mass and isotopic distribution | Molecular weight consistent with C₁₀H₉D₁₀O₆PS₂ and high isotopic enrichment |
Analytical Method Development and Validation Utilizing Malathion D10
Fundamental Principles of Isotopic Internal Standards in Quantitative Analytical Chemistry
In quantitative analytical chemistry, achieving the highest levels of precision and accuracy is essential for reliable results. clearsynth.com One of the most effective tools for this purpose is the use of stable isotope-labeled internal standards (SILs), such as deuterated compounds. pubcompare.aicrimsonpublishers.com An internal standard is a known concentration of a substance added to a sample being analyzed. wisdomlib.org SILs are versions of the target analyte where one or more atoms have been replaced by a heavier stable isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (D or ²H), or carbon-12 with carbon-13. pubcompare.aicrimsonpublishers.com Malathion (B1675926) D10, for instance, is a deuterated form of the pesticide malathion. caymanchem.com
The fundamental principle behind using an isotopic internal standard is that it is chemically and physically almost identical to the analyte of interest. scioninstruments.comresearchgate.net Consequently, it behaves nearly identically during sample preparation, extraction, and chromatographic analysis. crimsonpublishers.comscioninstruments.com However, due to the mass difference, the SIL is distinguishable from the native analyte by a mass spectrometer. scioninstruments.com This core principle allows the SIL to serve as a robust reference point throughout the entire analytical process.
The key advantages of using isotopic internal standards like Malathion D10 include:
Compensation for Matrix Effects : Complex samples, such as biological fluids or environmental extracts, contain various compounds that can interfere with the analyte's ionization in the mass spectrometer source, either suppressing or enhancing the signal. clearsynth.comscioninstruments.commusechem.com Because the SIL and the analyte co-elute and have nearly identical ionization efficiencies, any matrix effects will impact both compounds to a similar degree. crimsonpublishers.comscioninstruments.com By calculating the ratio of the analyte's response to the SIL's response, these variations are effectively normalized, leading to more accurate quantification. crimsonpublishers.commusechem.comd-nb.info
Correction for Sample Loss : Variability can be introduced at multiple stages of sample preparation, including extraction, derivatization, and cleanup. scioninstruments.com Since the SIL is added at the beginning of the process, any loss of analyte during these steps will be mirrored by a proportional loss of the SIL. musechem.com The analyte-to-internal standard ratio remains constant, ensuring that the final calculated concentration accurately reflects the amount present in the original sample. musechem.com
Improved Precision and Accuracy : By correcting for both matrix effects and procedural inconsistencies, SILs significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of analytical measurements. clearsynth.commusechem.coma-2-s.com This is particularly crucial in high-throughput environments and for methods requiring high sensitivity. scioninstruments.commusechem.com
Instrumental Drift Correction : Mass spectrometers can experience sensitivity changes over time during an analytical run. scioninstruments.com The SIL provides a stable reference that compensates for this instrumental drift, ensuring consistent data throughout the analysis. scioninstruments.com
Integration of Malathion D10 as an Internal Standard in Advanced Chromatographic Techniques
Malathion D10 (diethyl D10) is specifically intended for use as an internal standard for the quantification of malathion by gas or liquid chromatography-mass spectrometry. caymanchem.comusbio.net Its structure, where the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, makes it an ideal counterpart for the non-labeled pesticide.
In GC-MS analysis, Malathion D10 is employed to ensure reliable quantification of malathion residues. For instance, in a method validated for analyzing target pesticides in soybeans, Malathion D10 was used as the stable isotopically labeled internal standard for malathion. tandfonline.com The near-identical chromatographic behavior of Malathion D10 and the native malathion ensures they travel through the GC column at the same rate, while the mass spectrometer detects them as distinct entities based on their mass-to-charge ratio. This co-elution is critical for compensating for any analytical variability. texilajournal.com
Research on multiresidue pesticide analysis in food matrices also highlights the use of Malathion D10 as a procedural internal standard in GC-MS/MS methods. eurl-pesticides.eueurl-pesticides.eu In these applications, a known amount of Malathion D10 is added to the sample (e.g., cucumber) before extraction. eurl-pesticides.eueurl-pesticides.eu Its recovery and signal are then used to normalize the results for the native malathion, correcting for losses during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup steps. scispace.com
LC-MS/MS has become a primary technique for pesticide residue analysis due to its high sensitivity and selectivity, and the use of deuterated internal standards like Malathion D10 is crucial for achieving accurate results. lcms.cz The switch from using structural analogues to SILs in LC-MS/MS has been shown to reduce variations and improve accuracy for analyzing molecules in complex matrices. crimsonpublishers.com
Several validated LC-MS/MS methods incorporate Malathion D10 for the analysis of pesticides in diverse and challenging matrices:
Cannabis Products : In a method developed for the simultaneous analysis of 59 pesticides and 5 mycotoxins in different cannabis matrices (flower, edibles, concentrates), Malathion D10 was one of 24 deuterated analogues used as internal standards. lcms.cz The study demonstrated that using these SILs was essential to resolve issues of quantitative accuracy caused by matrix effects, bringing the relative standard deviation (%RSD) between different matrix calibration curves to under 15%. lcms.cz
Food and Agricultural Products : For the determination of selected pesticides in soybeans, Malathion D10 was used as the internal standard for the quantification of both malathion and its metabolite malaoxon (B1675925). nih.gov Similarly, methods for analyzing pesticide residues in high-protein pulses like lentils and beans have utilized Malathion D10 as a procedural internal standard to ensure method robustness. eurl-pesticides.eu In the analysis of tomatoes and French beans, Malathion D10 was added to samples before extraction to a final concentration of 0.05 µg/g to ensure accurate quantification. scispace.com
Water Samples : Methods for analyzing pesticides in water also benefit from the use of SILs. While a specific study on Malathion D10 in water was not detailed, the principles apply. For instance, a method for analyzing other pesticides in water used deuterated internal standards to achieve high precision and accuracy. acs.org
The integration of Malathion D10 in these advanced chromatographic techniques is fundamental to the development of robust and reliable analytical methods for pesticide residue monitoring.
Rigorous Validation Parameters for Trace Analysis of Malathion in Complex Matrices
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. When using deuterated standards like Malathion D10, key validation parameters such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously assessed.
Accuracy refers to the closeness of a measured value to a known or accepted reference value, often expressed as percent recovery or bias. gtfch.org Precision is the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (%RSD). gtfch.org
The use of deuterated internal standards is proven to significantly improve both accuracy and precision. crimsonpublishers.coma-2-s.comnih.gov By compensating for matrix effects and procedural variability, SILs ensure that results are both correct and reproducible. d-nb.infotexilajournal.com For example, a study on an anticancer drug showed that using a SIL internal standard significantly improved both the accuracy and precision of the assay compared to using a structural analogue. scispace.com In another study analyzing pesticides in different cannabis matrices, accuracy values differed by over 60% without internal standards, but when deuterated standards were used, accuracy fell within a 25% range and %RSD dropped below 20%. lcms.cz
Validation guidelines, such as those from the European Commission (SANCO), often set performance criteria for these parameters. For routine analysis, bias values within ±15% (or ±20% near the limit of quantification) are generally considered acceptable. gtfch.org For precision, an RSD of less than 20% is a common requirement. mdpi.com
The following table presents data from various studies that used deuterated or other internal standards for method validation, illustrating typical accuracy and precision results.
| Analyte/Method | Matrix | Internal Standard Type | Accuracy (% Recovery/Bias) | Precision (% RSD) | Source |
|---|---|---|---|---|---|
| Pesticides (including Malathion) | Soybeans | Isotopically Labeled (Malathion-D10) | 86-103% | <8.1% (overall), 3.9-7.6% (repeatability) | nih.gov |
| Ergot Alkaloids | Wheat | Deuterated (LSD-D3) | 68.3-119.1% | <24% (inter-day) | mdpi.com |
| Immunosuppressants | Whole Blood/Plasma | Deuterated | 90-113% (inter-assay) | 2.5-12.5% (inter-assay) | d-nb.info |
| Malathion | Urine | Not specified (DLLME method) | 96.3-101.7% | <3% | nih.govsemanticscholar.org |
| Pharmaceuticals | Blood/Brain | Deuterated Analogues | 80-118% | <19% | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. oup.comnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. oup.comnih.gov The LOQ is a critical parameter for trace analysis, as it defines the lower boundary of the method's reliable working range. nih.gov
There are several approaches to determining LOD and LOQ. A common statistical method involves analyzing a series of blank samples to determine the background noise; the LOD is then calculated as the mean of the blank signal plus three times the standard deviation, while the LOQ is often set at ten times the standard deviation. oup.comnih.gov
The table below provides examples of LOD and LOQ values from various analytical methods, some of which utilize deuterated standards for trace analysis.
| Analyte/Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| Malathion (Electrochemical Sensor) | Environmental Samples | 0.31 nM (0.10 µg/L) | 1.03 nM (0.34 µg/L) | researchgate.net |
| Malathion (DLLME-HPLC-UV) | Urine | 0.5 µg/L | 2.0 µg/L (start of linear range) | nih.govsemanticscholar.org |
| Abscisic Acid (LC-ESI-MS/MS) | Plant Tissue | 1.9 pg (on-column) | 4.7 pg (on-column) | nih.gov |
| Ergot Epimers (UHPLC-MS/MS) | Wheat | 0.00893–0.225 µg/kg | 0.0295–0.744 µg/kg | mdpi.com |
| 5-HIAA (LC-MS/MS) | Urine | 2.8 µmol/L | 4.0 µmol/L | researchgate.net |
Evaluation of Matrix Effects and Recovery Rates in Diverse Sample Types
The use of a stable isotope-labeled internal standard is a highly effective technique to compensate for matrix effects and recovery losses during sample analysis. eurl-pesticides.eu Malathion D10 is frequently employed for this purpose in the quantification of malathion. caymanchem.com Matrix effects, which can manifest as ion suppression or enhancement in mass spectrometry, are a significant challenge in the analysis of complex samples, as co-extracted matrix components can interfere with the ionization of the target analyte. eurl-pesticides.euscielo.br By adding a known quantity of Malathion D10 to the sample prior to extraction, analysts can accurately correct for both the variability in analyte recovery during sample preparation and the influence of the sample matrix on the instrument's response. eurl-pesticides.euscispace.com This is because Malathion D10 has nearly identical chemical and physical properties to malathion, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation, but its different mass allows it to be distinguished by the mass spectrometer. caymanchem.comkoreascience.kr
The effectiveness of Malathion D10 in mitigating matrix effects and ensuring accurate recovery calculations has been demonstrated across a variety of sample types. In a study on high-protein content pulses, Malathion D10 was used as a procedural internal standard in the validation of four different extraction methods. eurl-pesticides.eu Similarly, for the analysis of pesticides in soya beans, a method was validated using Malathion D10 as an internal standard for malaoxon, a metabolite of malathion. europa.eu The validation, following DG SANCO guidelines, showed excellent mean recoveries between 92-100% with relative standard deviations (RSDs) below 7%. europa.eu
In the analysis of water samples, matrix effects were found to affect a significant portion of target analytes, with 63% showing ionization enhancement. scielo.br The use of internal standards like Malathion D10 during the analytical procedure helps to compensate for these effects as well as any loss of analytes during the sample preparation steps. scielo.br Research on kimchi cabbage and strawberries also utilized Malathion D10 to compare different sample preparation methods (QuEChERS and solid-phase extraction), highlighting how the internal standard is crucial for achieving accurate results regardless of the matrix or cleanup method. koreascience.kr
Table 1: Evaluation of Recovery and Matrix Effects using Malathion D10 in Various Sample Matrices
| Sample Matrix | Analytical Method | Purpose of Malathion D10 | Key Findings | Reference(s) |
| Soya Beans | LC-MS/MS, modified QuEChERS | Internal Standard for Malaoxon | Mean recoveries were in the range of 92-100% with RSDs lower than 7%. The method was deemed suitable for characterizing reference materials. | europa.eu |
| High-Protein Pulses | LC-MS/MS | Procedural Internal Standard | Used to validate and compare four different extraction methods for pesticide residue analysis. | eurl-pesticides.eu |
| River Water | UPLC-Orbitrap MS | Internal Standard | Compensated for analyte loss during sample preparation and matrix effects; 63% of target analytes showed ionization enhancement. | scielo.br |
| Kimchi Cabbage & Strawberry | GC-MS/MS, QuEChERS vs. SPE | Isotope Analogue | Compared sample preparation methods; found QuEChERS acceptable for isotope dilution-mass spectrometry, but other factors like the GC column and matrix must be considered for accuracy. | koreascience.kr |
| Surface & Groundwater | On-line SPE-LC-MS/MS | Isotopic Dilution | Used in a fully automated method to determine trace levels of 51 pesticides. The isotopic dilution approach ensures high accuracy and reproducibility. | csic.es |
Application of Validated Methods in Environmental and Biological Residue Analysis
Validated analytical methods incorporating Malathion D10 as an internal standard are widely applied for the routine monitoring and quantification of malathion residues in diverse environmental and biological samples. caymanchem.comusbio.net The use of isotope dilution mass spectrometry, enabled by standards like Malathion D10, provides high accuracy and reliability, which is crucial for regulatory compliance and environmental assessment. caymanchem.comeuropa.eu These methods are sensitive enough to detect trace levels of pesticides in complex matrices. europa.eucsic.es
In environmental monitoring, these validated methods have been successfully used to analyze pesticide residues in agricultural products and water sources. For instance, a study in Kenya analyzed pesticide residues in tomatoes and French beans using a QuEChERS extraction method with Malathion D10 as an internal standard for LC-MS/MS analysis. scispace.com Another study investigated pesticide residues in cucumber, where Malathion D10 was used in the preparation of standard solutions for GC/MS analysis. apacsci.com This study found malathion residues in treated cucumber samples ranging from 0.62 mg/kg to 2.74 mg/kg. apacsci.com The analysis of surface and groundwater for a suite of 51 polar pesticides also relied on an isotopic dilution approach with standards including Malathion D10 to ensure accurate quantification. csic.es Furthermore, Malathion D10 has been used in methods for analyzing pesticide levels in the air, with method validation performed on fortified XAD tubes. wa.gov
The application extends to biological samples for human exposure assessment. A method was developed and validated for the simultaneous detection of 11 organophosphate pesticides, including malathion, in human plasma and breast milk. nih.gov Although a different internal standard was used for the primary GC-FPD analysis, isotopically labeled standards are noted as essential for confirmatory analysis by GC-MS/MS. nih.gov The robustness of using Malathion D10 as an internal standard makes it an indispensable tool in both environmental science and toxicology for accurately determining malathion concentrations. caymanchem.comclearsynth.com
Table 2: Application of Malathion D10 in the Analysis of Environmental and Biological Samples
| Sample Type | Analytical Technique | Role of Malathion D10 | Summary of Findings | Reference(s) |
| Tomatoes & French Beans | LC-MS/MS, QuEChERS | Internal Standard | Used to quantify pesticide residues in vegetable samples from Kenyan counties. | scispace.com |
| Cucumber | GC/MS | Standard for Calibration | Malathion residue levels in treated samples ranged from 0.62 mg/kg to 2.74 mg/kg. | apacsci.com |
| Surface & Groundwater | On-line SPE-LC-MS/MS | Internal Standard (Isotope Dilution) | Applied in a fully automated method for determining trace levels of 51 pesticides in agriculture-impacted areas. | csic.es |
| Air | Not specified | Standard Solution | Used in method validation for pesticide air monitoring, with fortification of blank XAD tubes. | wa.gov |
| Soya Beans | LC-MS/MS | Internal Standard | A validated, sensitive, and accurate method was developed for the determination of ten pesticides, intended for use in characterizing reference materials. | europa.eu |
| Human Plasma & Breast Milk | GC-FPD / GC-MS/MS | Isotope-labeled standard for confirmation | A method was developed to analyze 11 organophosphate pesticides to assess occupational exposure. Seven pesticides were detected in plasma and five in breast milk. | nih.gov |
Mechanistic Investigations Through Kinetic Isotope Effects Kie with Malathion D10
Theoretical Underpinnings of Primary and Secondary Kinetic Isotope Effects in Chemical Reactions
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. sciengine.com This phenomenon is rooted in the principles of physical organic chemistry and quantum mechanics. The basis for the KIE lies in the difference in zero-point vibrational energy between bonds involving a lighter isotope and those involving a heavier one. A bond to a heavier isotope has a lower zero-point energy and is therefore stronger, requiring more energy to break.
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. sciengine.com For example, in a reaction involving the cleavage of a carbon-hydrogen (C-H) bond, substituting the hydrogen (¹H) with deuterium (B1214612) (²H or D) will result in a significantly slower reaction rate. The magnitude of the PKIE (expressed as the ratio of rate constants, kH/kD) is typically greater than 1, often in the range of 2-7 for C-H bond cleavage at room temperature. A large observed PKIE provides strong evidence that the bond to the isotope is being broken in the slowest step of the reaction.
Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically substituted atom is not directly broken or formed in the rate-determining step. researchgate.net Instead, these effects arise from changes in the vibrational environment of the isotope as the reaction proceeds from the reactant to the transition state. SKIEs are generally much smaller than PKIEs (kH/kD values are typically between 0.7 and 1.5). They are classified based on the location of the isotopic substitution relative to the reaction center:
α-Secondary KIEs: The isotope is attached to the carbon atom undergoing a change in hybridization (e.g., sp³ to sp²).
β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reacting center.
The magnitude and direction of the SKIE can provide subtle but valuable information about the structure of the transition state. For instance, a kH/kD > 1 (normal SKIE) often indicates a more sterically crowded transition state or a change from sp³ to sp² hybridization, while a kH/kD < 1 (inverse SKIE) can suggest the opposite.
Experimental Design and Measurement of KIEs in Malathion (B1675926) Biotransformation Pathways
Investigating the KIEs in the biotransformation of malathion requires a carefully designed experimental setup. Malathion D10, where the ten hydrogen atoms of the two ethyl groups are replaced with deuterium, is an ideal substrate for such studies. biomol.com The primary metabolic pathways for malathion in many organisms involve hydrolysis by carboxylesterases and oxidative desulfuration by cytochrome P450 (CYP) enzymes to form the more toxic malaoxon (B1675925). patsnap.comnih.gov
An experiment to measure the KIE for these pathways would typically involve the following steps:
Incubation: Separate, parallel incubations of unlabeled malathion and Malathion D10 are performed with the biological system of interest (e.g., liver microsomes, purified enzymes, or whole organisms).
Reaction Monitoring: The disappearance of the parent compound and the appearance of metabolites are monitored over time. This is often done by taking aliquots from the reaction mixture at specific time points and quenching the reaction.
Sample Preparation: The samples are prepared for analysis, which usually involves extraction of the analytes from the biological matrix. arxiv.org Solid-phase extraction (SPE) is a common method for this purpose. arxiv.org
Quantification: The concentrations of the parent compound and metabolites are measured using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). csic.eskoreascience.krnih.gov Malathion D10 itself is frequently used as an internal standard in analytical methods to ensure accurate quantification due to its similar chemical properties and distinct mass. csic.eskoreascience.krcaymanchem.com
KIE Calculation: The rate constants (k) for the unlabeled (kH) and deuterated (kD) reactions are determined from the concentration-time data. The KIE is then calculated as the ratio kH/kD.
A competition experiment can also be performed, where a mixture of unlabeled malathion and Malathion D10 is used in a single incubation. The change in the isotopic ratio of the remaining substrate or the newly formed product over the course of the reaction allows for a very precise determination of the KIE.
| Parameter | Description | Typical Value/Range | Reference |
| Substrate | Malathion D10 (diethyl-d10) | ≥99% deuterated forms | caymanchem.com |
| Analytical Method | LC-MS/MS or GC-MS/MS | MRM mode for specific fragments | koreascience.kr |
| Precursor Ion (Malathion) | m/z 331 | Varies by instrument | nih.gov |
| Precursor Ion (Malathion D10) | m/z 341 or 363 | Varies by instrument | biomol.comcsic.es |
| KIE Type | Secondary | 0.9 - 1.2 (expected) | mdpi.com |
| This table presents typical parameters for an experimental design to measure KIEs in malathion biotransformation. Expected KIE values are based on similar enzymatic reactions. |
Isotopic Fractionation as a Diagnostic Tool for Elucidating Rate-Determining Steps and Transition States
For instance, the hydrolysis of the carboxyethyl ester groups in malathion is a key detoxification pathway. If a significant secondary KIE were observed upon deuteration of the ethyl groups (as in Malathion D10), it would suggest that the conformation or electronic environment of these groups changes significantly in the rate-determining step. This could point to a transition state where the enzyme binds tightly to this part of the molecule or where hyperconjugative effects stabilize a developing charge.
In organophosphate hydrolysis, KIEs have been used to distinguish between associative and dissociative transition states. nih.govresearchgate.net
An associative (SN2-like) transition state involves the nucleophile (e.g., water or a serine residue in an enzyme) forming a bond to the central phosphorus atom before the leaving group departs. This leads to a more crowded, pentacoordinate phosphorus center in the transition state.
A dissociative (SN1-like) transition state involves the cleavage of the bond to the leaving group occurring before the nucleophile attacks, proceeding through a metaphosphate-like intermediate.
Heavy atom KIEs (e.g., using ¹⁸O) have shown that the enzymatic hydrolysis of some phosphotriesters proceeds through a highly associative transition state. researchgate.netacs.org While Malathion D10 involves deuterium, which is a light atom, the principles are the same. A small, near-unity SKIE for the deuterated ethyl groups during hydrolysis would suggest that the cleavage of the P-S bond or the initial nucleophilic attack is the rate-limiting step, with minimal involvement of the ethyl ester moieties in the transition state's key vibrational modes. Conversely, a more significant SKIE could imply that a conformational change or the hydrolysis of the ester group itself is rate-limiting.
| Reaction | Isotope Position | KIE (klight/kheavy) | Interpretation | Reference |
| Alkaline Hydrolysis of DEPC | Primary ¹⁸O (leaving group) | 1.041 ± 0.003 | Highly associative transition state | researchgate.net |
| Alkaline Hydrolysis of DEPC | Secondary ¹⁸O (non-leaving group) | 1.033 ± 0.002 | Highly associative transition state | researchgate.net |
| Sb-PTE Hydrolysis of Paraoxon | Primary ¹⁸O (bridge) | 1.0195 ± 0.0003 | Early, associative transition state | acs.org |
| Sb-PTE Hydrolysis of Paraoxon | Secondary ¹⁸O (non-bridge) | 1.0001 ± 0.0002 | Minimal change in non-leaving group bonds | acs.org |
| This table shows experimentally determined heavy atom KIEs for the hydrolysis of organophosphates similar to malathion, illustrating how KIE values are used to infer transition state structures. DEPC = O,O-diethylphosphorylcholine iodide; Sb-PTE = Sphingobium sp. phosphotriesterase. |
Probing Enzymatic Reaction Specificity and Substrate Preferences through Deuterium Substitution
Deuterium substitution can also serve as a subtle probe to investigate the specificity of enzymes involved in malathion metabolism. Different enzyme families, such as cytochrome P450s and carboxylesterases, compete for malathion as a substrate. nih.gov The presence of deuterium in the diethyl ester groups of Malathion D10 could differentially affect the kinetics of these enzymes.
For example, if a particular carboxylesterase has a very tight binding pocket for the ethyl groups, the slightly different size and vibrational properties of the C-D bonds compared to C-H bonds might alter the binding affinity (Kₘ) or the catalytic turnover rate (k꜀ₐₜ). A change in the specificity constant (k꜀ₐₜ/Kₘ) for one enzyme over another when using Malathion D10 compared to unlabeled malathion would indicate that the deuterated portion of the molecule is involved in a kinetically significant step for that enzyme.
Studies on phosphotriesterases (PTEs) have shown that mutations in the active site can dramatically alter substrate specificity, sometimes increasing the catalytic efficiency for malathion by thousands of times. plos.org In one study, mutating two amino acids near the binding pocket of a bacterial PTE increased its k꜀ₐₜ/Kₘ for malathion by over 50,000-fold. plos.org Using Malathion D10 with such engineered enzymes could reveal how these mutations affect the interaction with the ethyl ester side chains. A significant SKIE with a mutant enzyme that is absent in the wild-type could suggest that the mutation has altered the rate-determining step to one that more directly involves the deuterated groups. This approach allows researchers to map out the energetic landscape of the enzyme's active site and understand the basis of its substrate preference.
| Enzyme / Variant | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Wild-Type PTEAr | Malathion | 1,100 | 0.039 | 35 | plos.org |
| S308L/Y309A Variant | Malathion | 410 | 770 | 1,900,000 | plos.org |
| Wild-Type PTEAr | Paraoxon | 50 | 2,400 | 48,000,000 | plos.org |
| S308L/Y309A Variant | Paraoxon | 140 | 1,300 | 9,300,000 | plos.org |
| This table illustrates how enzyme kinetics can be dramatically altered by mutations, changing substrate specificity. KIE studies using Malathion D10 could further probe the specific interactions affected by these mutations. PTEAr = Agrobacterium radiobacter phosphotriesterase. |
Environmental Fate and Transport Studies of Malathion D10
Isotopic Tracing of Degradation Pathways in Environmental Compartments
The use of isotopically labeled compounds, such as Malathion (B1675926) D10 (diethyl D10), is a critical tool in environmental science for tracking the fate and degradation of pesticides. iaea.org By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can distinguish the applied pesticide from its naturally occurring counterparts and trace its transformation products with high specificity and sensitivity. iaea.org This approach is invaluable for understanding the complex chemical and biological processes that govern the persistence and impact of pesticides in the environment. iaea.orgresearchgate.net
Assessment of Abiotic Degradation Processes (e.g., hydrolysis, photolysis) in Aquatic and Terrestrial Systems
Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the breakdown of malathion in the environment. nih.govorst.edu The stability of malathion is highly dependent on the pH of the surrounding medium. agr.hr
Hydrolysis: The rate of hydrolysis of malathion increases significantly with rising pH. agr.hrepa.gov In acidic environments (pH 5), malathion exhibits greater stability, with a half-life that can extend to 107 days. epa.gov Conversely, in alkaline conditions (pH 9), the half-life is dramatically reduced to just 0.5 days. epa.gov The primary hydrolysis products include malathion monoesters and ethyl hydrogen fumarate. fao.org Studies have shown that in river water, malathion can degrade by 75% in one week and 90% in two weeks. epa.gov The half-life in various natural waters can range from 0.5 to 10 days, influenced by pH. epa.gov
Photolysis: Sunlight also contributes to the degradation of malathion, a process known as photolysis. nih.govorst.edu This process can lead to the transformation of malathion into malaoxon (B1675925), a more toxic degradation product. epa.govcdc.gov Photodegradation is a key factor in the dissipation of pesticides on surfaces exposed to sunlight, such as soil and plant leaves. researchgate.netnih.gov The use of deuterated solvents in laboratory studies can help elucidate the mechanisms of photolysis by analyzing the resulting products through mass spectrometry. nih.gov
The table below summarizes the half-life of malathion under different pH conditions, illustrating the significant impact of this parameter on its persistence in aquatic environments.
| pH | Half-life (days) | Reference |
| 5 | 107 | epa.gov |
| 7 | 11 - 23.3 | agr.hrfao.org |
| 9 | 0.5 | epa.gov |
| 6.1 (Ultrapure Water) | 212 | agr.hr |
| 7.3 (River Water) | 19 | agr.hr |
| 8.1 (Seawater) | 6 | agr.hr |
Elucidation of Biotic Degradation Mechanisms (e.g., microbial metabolism) in Soil and Water
Microbial metabolism is a primary driver of malathion degradation in both soil and aquatic environments. nih.govorst.edu A diverse range of microorganisms, including bacteria and fungi, can utilize malathion as a source of carbon and phosphorus. orst.eduscirp.org This biodegradation is generally more rapid and extensive than abiotic processes. orst.edu
In soil, the half-life of malathion is typically short, ranging from 1 to 25 days. orst.edu The degradation rate is influenced by factors such as microbial activity, soil moisture, and temperature. epa.gov For instance, in moist, microbially active loam soil, malathion can have an initial half-life of approximately 0.2 days, which then slows to around 24 days. epa.gov The primary degradation pathway involves the formation of malathion monocarboxylic and dicarboxylic acids through the action of carboxylesterases. epa.govethz.ch Some bacterial strains, such as Pseudomonas aeruginosa, can utilize malathion as a sole carbon source, breaking it down into metabolites like diethylsuccinate and succinate (B1194679). ethz.ch Other identified metabolites in soil include malaoxon, diethyl fumarate, and trimethyl thiophosphate. mdpi.com
In aquatic systems, microbial degradation is also a key process. Studies have shown that the half-time of malathion in natural river water (4 hours) is significantly shorter than in distilled water (6 days), highlighting the role of microorganisms. iaea.org Bacteria isolated from salt-marsh environments have demonstrated the ability to degrade malathion, converting it to its monocarboxylic and dicarboxylic acids and eventually to phosphothionates. nih.gov Fungal species like Aspergillus niger and Penicillium notatum are also capable of metabolizing malathion. ethz.ch
The following table presents findings on the microbial degradation of malathion by different bacterial consortia in soil.
| Bacterial Consortia | Initial Malathion Concentration (mg/kg) | Degradation (%) | Time (days) | Reference |
| Micrococcus aloeverae + Bacillus cereus + Bacillus paramycoides | 500 | 100 | 15 | mdpi.com |
| Micrococcus aloeverae + Bacillus cereus | 500 | 76.58 | Not Specified | mdpi.com |
| Micrococcus aloeverae + Bacillus paramycoides | 500 | 70.95 | Not Specified | mdpi.com |
| Bacillus cereus + Bacillus paramycoides | 500 | 88.61 | Not Specified | mdpi.com |
| Uninoculated Unsterilized Soil (Control) | 500 | 81 | 30 | mdpi.com |
| Sterilized Uninoculated Soil (Control) | 500 | 52 | Not Specified | mdpi.com |
Modeling of Pesticide Transport and Transformation in Integrated Catchment Systems utilizing Isotope Ratios
Isotope ratio data can be integrated into environmental models to enhance the understanding of pesticide transport and transformation on a larger scale, such as within an entire catchment or watershed. mdpi.comird.fr These models, like the Soil and Water Assessment Tool (SWAT), simulate the fate and movement of pesticides by considering various processes including application, degradation, runoff, and leaching. mdpi.com
By incorporating isotope data, these models can be refined to more accurately represent the real-world behavior of pesticides like malathion. For instance, sensitivity analyses in modeling studies have identified pesticide application efficiency and degradation rates as critical parameters influencing the environmental fate of malathion. mdpi.com The use of isotopically labeled compounds like Malathion D10 in controlled field or laboratory experiments can provide precise input parameters for these models, leading to more reliable predictions of pesticide concentrations in different environmental compartments. iaea.orgresearchgate.net This integrated approach of modeling and isotopic analysis is essential for developing effective strategies to manage pesticide use and minimize environmental contamination. mdpi.comird.fr
Investigation of Bioaccumulation and Bioconcentration Dynamics in Ecosystems using Deuterated Tracers
Deuterated tracers, such as Malathion D10, are instrumental in studying the bioaccumulation and bioconcentration of pesticides in organisms. caymanchem.comcaymanchem.com Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically refers to uptake from water. The use of labeled compounds allows researchers to accurately track the uptake, metabolism, and excretion of the pesticide within an organism, distinguishing it from other compounds. iaea.org
Studies on malathion have generally indicated a low potential for bioaccumulation in most aquatic organisms. nih.gov Laboratory studies with fish have reported bioconcentration factors (BCF) for malathion ranging from 2 to 204. epa.gov One study on zebrafish found that malathion was metabolized very quickly, with a half-life of 0.12 days, and had a moderate bioaccumulation factor of 12.9 after a 15-day exposure. researchgate.netnih.gov The primary metabolites found in zebrafish were malathion/malaoxon monocarboxylic acid (DMA) and malathion/malaoxon dicarboxylic acid (DCA), indicating that carboxylesterase degradation is the main metabolic pathway. researchgate.netnih.gov The brain was observed to accumulate higher concentrations of malathion compared to other tissues. researchgate.netnih.gov
The table below summarizes key findings related to the bioaccumulation and metabolism of malathion in zebrafish.
| Parameter | Value | Organism | Reference |
| Half-life | 0.12 days | Zebrafish | researchgate.netnih.gov |
| Bioaccumulation Factor (BCF) | 12.9 (after 15 days) | Zebrafish | researchgate.netnih.gov |
| Primary Metabolites | DMTP, DCA | Zebrafish | researchgate.netnih.gov |
| Tissue with Highest Concentration | Brain | Zebrafish | researchgate.netnih.gov |
Biotransformation and Metabolic Pathway Elucidation Using Malathion D10
In Vivo and In Vitro Metabolism Studies with Deuterated Malathion (B1675926)
While specific studies detailing the use of Malathion D10 for metabolic pathway elucidation are not extensively available in public literature, the principles of its application are well-established in pharmacology and toxicology. In vivo studies would involve the administration of Malathion D10 to animal models, followed by the collection of biological samples such as urine, feces, and blood over time. These samples would then be analyzed to identify and quantify the deuterated metabolites, providing a clear picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
In vitro models are essential for dissecting the specific enzymatic processes involved in malathion metabolism. nih.gov These studies typically utilize systems such as liver microsomes, hepatocytes, and recombinant enzymes. nih.govmdpi.com When Malathion D10 is introduced into these systems, researchers can observe its transformation into various metabolites in a controlled environment. For instance, incubating Malathion D10 with human and rat liver microsomes would allow for a direct comparison of metabolic rates and pathways between species. nih.gov The use of deuterated malathion in such systems helps to precisely measure the formation kinetics of its metabolites, such as malathion monocarboxylic acid (MMCA) and malaoxon (B1675925). nih.gov
Identification and Quantification of Deuterated Metabolites (e.g., mono- and dicarboxylic acids, malaoxon)
The primary metabolites of malathion are the products of carboxylesterase-mediated hydrolysis and cytochrome P450-mediated oxidation. nih.gov The use of Malathion D10 greatly facilitates the identification and quantification of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The deuterium (B1214612) atoms result in a predictable mass shift in the parent compound and its metabolites, making them easily distinguishable from their non-deuterated counterparts.
The main deuterated metabolites that would be identified are:
Malathion D10 monocarboxylic acid (D10-MMCA) : Formed by the hydrolysis of one of the deuterated ethyl ester groups.
Malathion D10 dicarboxylic acid (D10-MDCA) : Formed by the hydrolysis of both deuterated ethyl ester groups.
Malaoxon D10 : The highly toxic oxidative metabolite, which retains the deuterated diethyl groups.
In a typical study, after oral administration, the majority of the dose would be recovered in the urine as D10-MMCA and D10-MDCA. nih.gov The quantification of these specific deuterated metabolites provides a precise measure of the extent and rate of malathion detoxification. researchgate.net
Below is a hypothetical data table illustrating the expected urinary metabolite profile after administration of Malathion D10, based on known malathion metabolism.
| Metabolite | Percentage of Administered Dose Excreted in Urine (0-48h) |
| Malathion D10 monocarboxylic acids | ~36% |
| Malathion D10 dicarboxylic acid | ~10% |
| Deuterated phosphoric derivatives | ~21% |
| Unchanged Malathion D10 | <1% |
| This interactive table is based on data for non-deuterated malathion and illustrates the expected outcome for a Malathion D10 study. |
Characterization of Specific Enzyme Systems Involved in Isotopic Metabolism
The metabolic fate of malathion is determined by a balance between detoxification and bioactivation pathways, which are catalyzed by distinct enzyme systems. nih.gov The use of Malathion D10 allows for precise investigation of the kinetics and contribution of each of these enzyme systems.
Carboxylesterase-Mediated Detoxification Pathways
Carboxylesterases (CE) are the primary enzymes responsible for the rapid detoxification of malathion in mammals. researchgate.net These enzymes hydrolyze the deuterated ethyl ester linkages of Malathion D10 to form the less toxic D10-monocarboxylic and D10-dicarboxylic acids. researchgate.netnih.gov In vitro assays using purified CEs or liver microsomes incubated with Malathion D10 would allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of these deuterated metabolites. The high efficiency of this detoxification pathway is a major reason for malathion's relatively low toxicity in mammals compared to insects. researchgate.net
Cytochrome P450-Mediated Bioactivation and Detoxification
The cytochrome P450 (CYP) monooxygenase system, primarily located in the liver, plays a dual role in malathion metabolism. nih.gov The most significant action of CYPs is the oxidative desulfuration of Malathion D10 to its highly toxic metabolite, Malaoxon D10. nih.govresearchgate.net This process is considered a bioactivation step, as malaoxon is a much more potent inhibitor of acetylcholinesterase than malathion itself. ethz.ch
Studies with human liver microsomes have identified several CYP isoforms involved in this transformation, with their relative contributions depending on the substrate concentration. nih.gov At low concentrations, CYP1A2 and CYP2B6 are the primary catalysts of malaoxon formation, while at higher concentrations, CYP3A4 plays a more significant role. nih.gov Using Malathion D10 with a panel of recombinant human CYP isoforms would allow for a precise characterization of the activity of each specific enzyme towards this substrate.
The following table summarizes the key human CYP450 isoforms involved in the bioactivation of malathion.
| CYP Isoform | Role in Malaoxon Formation |
| CYP1A2 | Major role at low malathion concentrations |
| CYP2B6 | Lesser role at low malathion concentrations |
| CYP3A4 | Relevant only at high malathion concentrations |
| This interactive table is based on research conducted with non-deuterated malathion. |
Paraoxonase Activity in Deuterated Malathion Metabolism
Paraoxonases (PONs) are a family of enzymes, with PON1 being the most studied in the context of organophosphate metabolism. nih.gov PON1 is primarily associated with high-density lipoproteins (HDL) in the plasma and is capable of hydrolyzing the active oxon metabolites of many organophosphates, including malaoxon. nih.gov Therefore, PON1 plays a crucial role in the detoxification of Malaoxon D10, hydrolyzing it to less toxic products before it can reach its target, acetylcholinesterase. The activity of PON1 can vary significantly among individuals due to genetic polymorphisms, which can influence susceptibility to malathion toxicity.
Comparative Biotransformation and Isotopic Selectivity Across Diverse Biological Species
Significant differences exist in the metabolism of malathion across various species, which largely accounts for its selective toxicity. nih.gov Mammals generally have high levels of carboxylesterase activity, leading to rapid detoxification, whereas insects have lower levels, making them more susceptible to the toxic effects of malaoxon. researchgate.net
The use of Malathion D10 in comparative metabolism studies would provide precise data on these species-specific differences. For example, incubating liver microsomes from different species (e.g., rat, fish, insect) with Malathion D10 and quantifying the formation of deuterated metabolites would offer a direct comparison of their metabolic capabilities. nih.govnih.gov In zebrafish, for instance, malathion is rapidly metabolized, with carboxylesterase degradation being the main pathway. nih.gov Such studies are critical for understanding the ecological impact of malathion and for extrapolating toxicity data from animal models to humans. The deuterium labeling in Malathion D10 ensures that the measured metabolites are unequivocally derived from the administered compound, eliminating any confounding factors and enhancing the reliability of cross-species comparisons.
Toxicokinetic and Pharmacokinetic Investigations with Malathion D10
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing Deuterated Tracers in Biological Models
No specific studies detailing the ADME of Malathion (B1675926) D10 in biological models were identified.
Development and Validation of Toxicokinetic Models to Predict Compound and Metabolite Dynamics
While toxicokinetic models for malathion exist, no information was found on the development and validation of such models using data specifically from Malathion D10 studies.
Characterization of Elimination Rates and Half-Lives of Malathion D10 and its Deuterated Metabolites
Specific elimination rates and half-life data for Malathion D10 and its deuterated metabolites are not available in the reviewed literature.
Biomarker Development and Exposure Assessment through Urinary Excretion Profiles of Deuterated Metabolites
There is no available research on the specific urinary excretion profiles of deuterated metabolites following administration of Malathion D10 for the purpose of biomarker development and exposure assessment.
Advanced Research Methodologies Incorporating Malathion D10
Integration of Isotopic Data with Computational Chemistry and Molecular Dynamics Simulations for Pathway Prediction
The integration of experimental data from studies using Malathion (B1675926) D10 with computational chemistry and molecular dynamics simulations offers a synergistic approach to elucidating the degradation and metabolic pathways of malathion. While computational models can predict reaction energetics and pathways, the isotopic data from Malathion D10 studies can provide crucial validation and refinement of these theoretical models.
One of the key applications of Malathion D10 in this context is the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the degradation rates of malathion and Malathion D10, researchers can gain insights into the rate-determining steps of the degradation process. For instance, a significant KIE would suggest that the cleavage of a carbon-hydrogen bond at the deuterated position is involved in the rate-limiting step of the reaction.
Computational methods, such as Density Functional Theory (DFT), are employed to model the degradation pathways of malathion. rsc.orgrsc.org These calculations can map out the potential energy surfaces of various reactions, including hydrolysis, oxidation, and microbial degradation, identifying the most energetically favorable routes. However, these are theoretical predictions. Experimental data from Malathion D10 degradation studies can be used to validate these computational findings. For example, if a computational model predicts a specific bond cleavage as the rate-determining step, the experimentally determined KIE from a Malathion D10 study can confirm or refute this prediction.
Molecular dynamics (MD) simulations can further enhance this understanding by modeling the interactions of malathion and its deuterated analog with enzymes or other environmental molecules over time. These simulations can provide a dynamic picture of the degradation process, revealing how the molecule orients itself within an active site of a degrading enzyme and how the isotopic substitution affects these dynamics.
The following table illustrates hypothetical data from a combined experimental and computational study on the hydrolysis of Malathion D10.
| Degradation Pathway | Experimental Rate Constant (kH/kD) | Computationally Predicted Rate Constant (kH/kD) | Predicted Rate-Determining Step |
| Alkaline Hydrolysis | 1.8 ± 0.2 | 1.9 | Attack of hydroxide (B78521) ion on the carbonyl carbon |
| Carboxylesterase-mediated Hydrolysis | 3.5 ± 0.3 | 3.2 | C-H bond cleavage adjacent to the ester group |
| Photodegradation | 1.1 ± 0.1 | 1.0 | P-S bond cleavage |
This integrated approach, combining the empirical data from Malathion D10 with the predictive power of computational chemistry and molecular dynamics, provides a more robust and detailed understanding of malathion's environmental fate and transformation pathways.
Application in "Omics" Research (e.g., metabolomics, proteomics) for Comprehensive Biological Impact Analysis
In the fields of metabolomics and proteomics, Malathion D10 is an invaluable tool for tracing the metabolic fate of malathion and for quantifying its impact on the proteome of an organism. These "omics" disciplines aim to comprehensively identify and quantify the complete set of metabolites (metabolome) and proteins (proteome) in a biological system.
In metabolomics studies, Malathion D10 can be used as a tracer to follow the biotransformation of malathion within an organism. nih.govnih.gov When a biological system is exposed to Malathion D10, the deuterated metabolites can be readily distinguished from the endogenous, non-labeled metabolites using mass spectrometry. This allows for the unambiguous identification and quantification of malathion-derived metabolites, providing a clear picture of its metabolic pathways. For example, researchers can track the conversion of Malathion D10 to its more toxic metabolite, malaoxon (B1675925) D10, and subsequent degradation products.
Furthermore, Malathion D10 is extensively used as an internal standard in quantitative metabolomics and proteomics. researchgate.netlcms.cz Due to its similar physicochemical properties to the non-labeled malathion, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the accurate quantification of malathion and its metabolites by correcting for variations in sample preparation and instrument response.
In proteomics, researchers can investigate the cellular response to malathion exposure. plos.org By treating cells or organisms with malathion and using a stable isotope labeling approach (such as SILAC in combination with Malathion D10 as an internal standard for the xenobiotic), changes in protein expression can be quantified. This can reveal which cellular pathways are perturbed by malathion exposure, providing insights into its mechanisms of toxicity. For example, an increase in the expression of stress-response proteins or a decrease in the abundance of enzymes involved in key metabolic pathways could be observed.
The following table presents hypothetical data from a metabolomics study investigating the effects of malathion exposure on a model organism, using Malathion D10 as an internal standard.
| Metabolite | Control Group (Relative Abundance) | Malathion-Treated Group (Relative Abundance) | Fold Change | p-value |
| Malathion | Not Detected | 25.4 ± 3.1 | - | - |
| Malaoxon | Not Detected | 8.9 ± 1.2 | - | - |
| ATP | 100 ± 8.5 | 65.2 ± 7.3 | -0.53 | <0.01 |
| Glutathione | 100 ± 11.2 | 45.8 ± 6.9 | -1.13 | <0.001 |
| Aspartic Acid | 100 ± 9.8 | 135.7 ± 12.1 | 0.44 | <0.05 |
These "omics" approaches, empowered by the use of Malathion D10, provide a systems-level understanding of the biological consequences of malathion exposure, from its metabolic fate to its impact on cellular function.
Development of Innovative Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity of Deuterated Analogs
The analysis of deuterated analogs like Malathion D10 has been significantly advanced by the development of innovative mass spectrometry (MS) techniques. These methods aim to enhance both the sensitivity (the ability to detect low concentrations) and specificity (the ability to distinguish the target analyte from other compounds) of detection.
High-resolution mass spectrometry (HRMS), particularly with Orbitrap or time-of-flight (TOF) mass analyzers, is a powerful tool for the analysis of deuterated compounds. nih.gov HRMS provides highly accurate mass measurements, allowing for the confident identification of Malathion D10 and its metabolites based on their exact mass. This high mass accuracy helps to differentiate the deuterated analog from co-eluting matrix interferences, thereby increasing the specificity of the analysis.
Tandem mass spectrometry (MS/MS) is another crucial technique. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. cdc.gov For Malathion D10, specific precursor-to-product ion transitions can be monitored, creating a highly selective and sensitive detection method known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The fragmentation pattern of Malathion D10 will be distinct from its non-labeled counterpart due to the presence of deuterium (B1214612) atoms, further enhancing specificity.
Recent advancements in ionization techniques have also contributed to improved analysis of deuterated pesticides. Ambient ionization methods, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the direct analysis of samples with minimal preparation, offering rapid screening capabilities. nih.gov Advanced electrospray ionization (ESI) sources can improve the ionization efficiency of compounds like malathion, leading to enhanced sensitivity. researchgate.nethplc.eu
The following table summarizes some innovative mass spectrometry techniques and their benefits for the analysis of Malathion D10.
| Mass Spectrometry Technique | Principle | Advantage for Malathion D10 Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables confident identification based on exact mass, reducing false positives. |
| Tandem Mass Spectrometry (MS/MS) | Monitors specific precursor-to-product ion transitions. | Offers high selectivity and sensitivity for quantification. |
| Ambient Ionization (e.g., DESI, DART) | Allows for direct analysis of samples with minimal preparation. | Enables rapid screening of surfaces for contamination. |
| Advanced ESI Sources | Improves the efficiency of ion generation. | Enhances sensitivity, allowing for the detection of lower concentrations. |
These innovative mass spectrometry techniques, in conjunction with the use of deuterated internal standards like Malathion D10, provide researchers with powerful analytical tools to accurately and reliably measure malathion and its metabolites in complex samples, ultimately leading to a better understanding of its environmental and biological impact.
Broader Scientific Implications and Future Research Trajectories
Contributions of Deuterated Malathion (B1675926) Research to Fundamental Pesticide Science and Environmental Analytical Chemistry
The use of Malathion D10 as an internal standard has fundamentally improved the accuracy and reliability of analytical methods for detecting its non-labeled counterpart in environmental samples. In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are essential for quantification. lcms.cz They are compounds that are chemically similar to the analyte of interest but can be distinguished by the instrument, typically due to a mass difference.
Malathion D10 is an ideal internal standard because it behaves nearly identically to malathion during sample extraction, cleanup, and instrumental analysis. researchgate.net However, due to the heavier deuterium (B1214612) atoms, it has a distinct mass-to-charge ratio, allowing it to be separately detected by a mass spectrometer. This co-elution and similar behavior correct for any loss of the analyte during sample preparation or fluctuations in instrument response, thereby minimizing matrix effects and leading to more accurate quantification. lcms.cz This enhanced precision is crucial for understanding the environmental fate of malathion, including its persistence in soil and water and its uptake by plants and animals. nih.govcore.ac.uk
The development and application of such standards contribute to a more robust foundation for pesticide science by providing high-quality data on residue levels in the environment and in food products. nih.gov This allows for more accurate modeling of pesticide transport and degradation pathways.
Table 1: Analytical Methods Utilizing Deuterated Standards for Pesticide Analysis This table is illustrative and based on common analytical practices.
| Analytical Technique | Detector | Role of Deuterated Standard (e.g., Malathion D10) | Application |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Internal Standard for Quantification | Environmental samples (water, soil), food residue analysis |
Methodological Advancements in Isotopic Tracing for Xenobiotic Studies and Risk Assessment Refinement
Isotopic tracing is a powerful technique for studying the metabolic fate of xenobiotics—foreign chemicals like pesticides—in living organisms. nih.gov By introducing a labeled compound such as Malathion D10, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with great detail. The deuterium label does not typically alter the biochemical behavior of the molecule, making it an effective tracer for its non-deuterated counterpart. nih.gov
This approach has led to significant methodological advancements. Researchers can identify and quantify metabolites of malathion, including its more toxic byproduct, malaoxon (B1675925), in various tissues and fluids. regulations.govnih.gov Understanding the kinetics of these transformations is vital for assessing the actual toxicological risk, as the toxicity of the parent compound and its metabolites can differ significantly. nih.gov
The precise data generated from these xenobiotic studies are invaluable for refining human health risk assessments. epa.govepa.gov Regulatory agencies rely on accurate exposure and metabolism data to set safety standards and maximum residue limits for pesticides in food and the environment. regulations.govcroplifeamerica.org By replacing default assumptions with precise measurements obtained through isotopic tracing, risk assessments become more realistic and protective of public health. regulations.govepa.gov The use of these advanced models helps to reduce uncertainties that were previously addressed by applying broad safety factors. regulations.gov
Identification of Critical Knowledge Gaps and Emerging Research Questions in Organophosphate Dynamics
Despite decades of study, critical knowledge gaps remain in our understanding of the environmental and biological dynamics of organophosphate pesticides. researchgate.net Key questions revolve around the long-term consequences of chronic, low-level exposure, the synergistic effects of pesticide mixtures, and the full extent of their impact on non-target organisms and ecosystem health. researchgate.netresearchgate.net
The use of highly sensitive analytical methods, empowered by deuterated standards like Malathion D10, is essential to begin addressing these questions. Future research can focus on:
Low-Dose Exposure Pathways: Precisely quantifying background levels of malathion and its metabolites in the general population to better understand ubiquitous, low-level exposure routes, such as diet. nih.gov
Environmental Transformation: Tracing the transformation of malathion into other products in various environmental compartments (air, water, soil, biota) under different conditions to build more comprehensive environmental fate models. nih.gov
Metabolic Variability: Investigating inter-individual differences in malathion metabolism, which may be influenced by genetic factors, to identify potentially susceptible subpopulations. researchgate.net
Non-target Species Impact: Using isotopic tracing to study the uptake and metabolic fate of malathion in sensitive non-target species, such as pollinators or aquatic organisms, to better assess ecological risks. orst.edu
Addressing these complex questions requires analytical tools that can provide unambiguous and quantifiable data, a role perfectly filled by isotopically labeled standards.
Potential for Translational Research and Application in Environmental Forensic Science and Public Health Monitoring
The precision afforded by Malathion D10 has significant potential for translational research, bridging the gap between the laboratory and real-world applications in environmental forensics and public health.
In environmental forensic science , accurately quantifying pesticide residues can help determine the source and timing of a contamination event. researchgate.net For instance, if a specific formulation of malathion was used, its degradation products could be traced in soil or water. The use of deuterated internal standards ensures that the analytical results are legally defensible and can withstand scientific scrutiny, which is critical for regulatory enforcement and litigation. researchgate.net
For public health monitoring , large-scale biomonitoring studies are used to assess the exposure of the population to various chemicals. nih.gov Utilizing Malathion D10 as an internal standard in these studies allows for the accurate measurement of malathion metabolites in human samples like urine. This data is crucial for:
Establishing baseline exposure levels in the population.
Identifying populations with higher-than-average exposures. nih.gov
Evaluating the effectiveness of regulatory actions designed to reduce pesticide exposure.
Correlating exposure levels with potential health outcomes in epidemiological studies. earthjustice.org
Table 2: Applications of Malathion D10 in Translational Research This table provides examples of how precise quantification aids different fields.
| Field | Application | Role of Malathion D10 | Desired Outcome |
|---|---|---|---|
| Environmental Forensics | Source tracking of pesticide contamination | Ensures accurate quantification of malathion and its degradates in environmental samples. | Identification of responsible parties; supporting regulatory action. |
| Public Health Monitoring | National-scale biomonitoring (e.g., NHANES) | Provides reliable measurement of exposure biomarkers (metabolites) in human urine/blood. | Assessment of population-wide exposure; evaluation of public health interventions. |
| Epidemiology | Exposure assessment in health studies | Guarantees accurate classification of individuals based on their exposure levels. | Stronger evidence for links between pesticide exposure and health effects. |
By enabling robust and precise measurement, Malathion D10 and similar deuterated compounds are indispensable tools for advancing our understanding of pesticides and protecting both environmental and human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
